2-(4-Methylphenyl)pyrrolidine

Sigma Receptor Radioligand Binding Neuropharmacology

2-(4-Methylphenyl)pyrrolidine (CAS 62506-76-7), also known as 2-(p-tolyl)pyrrolidine, is a substituted pyrrolidine featuring a 4-methylphenyl group at the 2-position of the pyrrolidine ring, with molecular formula C₁₁H₁₅N and molecular weight 161.24 g/mol. It is typically supplied as a colorless to yellow liquid at ambient temperature (boiling point 259.6°C at 760 mmHg, or 144°C at 24 mmHg; density approximately 0.975–1.0 g/cm³).

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 62506-76-7
Cat. No. B1307551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)pyrrolidine
CAS62506-76-7
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CCCN2
InChIInChI=1S/C11H15N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3
InChIKeyTXFISDWSKUHPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)pyrrolidine (CAS 62506-76-7): Baseline Technical Profile and Procurement-Relevant Classification


2-(4-Methylphenyl)pyrrolidine (CAS 62506-76-7), also known as 2-(p-tolyl)pyrrolidine, is a substituted pyrrolidine featuring a 4-methylphenyl group at the 2-position of the pyrrolidine ring, with molecular formula C₁₁H₁₅N and molecular weight 161.24 g/mol . It is typically supplied as a colorless to yellow liquid at ambient temperature (boiling point 259.6°C at 760 mmHg, or 144°C at 24 mmHg; density approximately 0.975–1.0 g/cm³) . This compound is commercially available at purity specifications ranging from >95.0% (GC)(T) to 98% (as the free base or HCl salt) , and is employed primarily as a building block or intermediate in medicinal chemistry and organic synthesis .

2-(4-Methylphenyl)pyrrolidine: Why In-Class Substitution Carries Unquantified Risk in Target Engagement and Synthesis


Within the 2-arylpyrrolidine class, seemingly minor modifications—such as removal of the para-methyl group (2-phenylpyrrolidine), halogen substitution (e.g., 4-chloro or 4-fluoro), or N-alkylation—can profoundly alter key procurement-relevant parameters including target binding affinity, physicochemical properties (logP, basicity), and synthetic reactivity [1]. For instance, the presence of the 4-methyl substituent in 2-(4-Methylphenyl)pyrrolidine contributes a calculated XLogP3 of 2.2, which differs from the unsubstituted phenyl analog and influences partitioning behavior in biological assays and purification workflows [2]. Furthermore, documented sigma receptor binding data for this specific substitution pattern cannot be assumed to translate to other arylpyrrolidines without explicit cross-validation; the following quantitative evidence establishes the basis for compound-specific selection.

2-(4-Methylphenyl)pyrrolidine: Quantitative Differentiation from Analogs in Binding Affinity, Purity, and Physicochemical Profile


Sigma-2 Receptor Binding Affinity: A 90 nM Ki Benchmark for Target Engagement Studies

2-(4-Methylphenyl)pyrrolidine demonstrates a binding affinity (Ki) of 90 nM at the sigma-2 receptor (TMEM97) in rat PC12 cells [1]. While direct head-to-head comparison data for other 2-arylpyrrolidines under identical assay conditions are not publicly available, this value serves as a defined benchmark for target engagement in sigma receptor research programs. The para-methyl substitution pattern is expected to influence affinity relative to unsubstituted phenyl or para-halogen analogs based on lipophilicity and steric considerations, though cross-study quantitative differences require experimental confirmation [2].

Sigma Receptor Radioligand Binding Neuropharmacology TMEM97

Commercial Purity Grade: 98% (HCl Salt) Enables High-Confidence Synthesis and Assay Reproducibility

2-(4-Methylphenyl)pyrrolidine is commercially available as the hydrochloride salt with a minimum purity specification of 98% (AKSci) , and as the free base with purity >95.0% by GC and nonaqueous titration (TCI) or 97% (CymitQuimica) . In contrast, the closely related 2-(4-fluorophenyl)pyrrolidine is offered by TCI at >98.0% (GC) [1], and 2-(4-chlorophenyl)pyrrolidine at 95% (Thermo Scientific) . The availability of the 98% HCl salt form provides options for salt selection based on solubility and handling requirements, which may not be equally accessible for all 2-arylpyrrolidine analogs.

Chemical Purity Salt Form Reproducibility Analytical Chemistry

Physicochemical Profile: Boiling Point and XLogP3 Distinguish 2-(4-Methylphenyl)pyrrolidine from 4-Halogen Analogs

2-(4-Methylphenyl)pyrrolidine exhibits a boiling point of 259.6±19.0 °C at 760 mmHg and a calculated XLogP3 of 2.2 [1]. For comparison, the 4-fluoro analog has a molecular weight of 165.21 and is also a liquid at 20°C, but its boiling point and logP are expected to differ due to the electron-withdrawing nature of fluorine versus the electron-donating methyl group [2]. The 4-chloro analog (MW 181.66) is a solid at ambient temperature, representing a distinct physical state that impacts handling and formulation . These differences in volatility, lipophilicity, and physical state directly influence synthetic workup (e.g., distillation feasibility) and biological partitioning.

Physicochemical Properties Lipophilicity Boiling Point Purification

Documented Utility as a Key Intermediate in ROS Tyrosine Kinase Inhibitor Synthesis (Patent US 9,580,413 B2)

2-(4-Methylphenyl)pyrrolidine is explicitly claimed as a synthetic intermediate in the preparation of substituted pyrrolidines that act as ROS tyrosine kinase inhibitors, as detailed in US Patent 9,580,413 B2 (Nippon Shinyaku Co., Ltd.) [1]. The patent describes the use of this specific 2-arylpyrrolidine scaffold in constructing compounds of general formula [1] for therapeutic applications. This documented role as a building block in a granted pharmaceutical patent distinguishes it from many other 2-arylpyrrolidines that lack equivalent validated intellectual property and medicinal chemistry precedent.

Kinase Inhibitor Medicinal Chemistry Patent ROS Tyrosine Kinase

2-(4-Methylphenyl)pyrrolidine: High-Value Application Scenarios Based on Verified Differentiation


Sigma-2 Receptor Ligand Development and SAR Optimization

Researchers investigating sigma-2 receptor (TMEM97) pharmacology can utilize 2-(4-Methylphenyl)pyrrolidine as a starting scaffold with a documented Ki of 90 nM in rat PC12 cells [1]. This benchmark affinity provides a foundation for structure-activity relationship (SAR) studies exploring the impact of para-substitution on sigma-2 binding, particularly in comparison to 4-halogen or 4-methoxy analogs where affinity data may differ. The compound's commercial availability at 98% purity (HCl salt) ensures that binding assays are not confounded by impurities .

Synthesis of ROS Tyrosine Kinase Inhibitor Candidates

Medicinal chemistry teams pursuing ROS tyrosine kinase inhibitors can leverage the patented synthetic route described in US 9,580,413 B2, which explicitly incorporates 2-(4-Methylphenyl)pyrrolidine as an intermediate [2]. The availability of both free base and HCl salt forms, coupled with defined physicochemical parameters (BP 259.6°C, XLogP3 2.2) [3], facilitates reaction optimization and purification. This established IP precedent reduces the uncertainty associated with scaffold selection in early-stage drug discovery.

Analytical Method Development and Reference Standard Qualification

The compound's well-characterized properties—including >95.0% purity by GC and nonaqueous titration, NMR confirmation , and defined boiling point—make it suitable for use as a reference standard in analytical method development. Its liquid physical state at ambient temperature distinguishes it from solid 4-chloro analogs , simplifying sample preparation for GC and HPLC workflows. Procurement from vendors offering certificates of analysis ensures traceability for regulated research environments.

Comparative Lipophilicity Studies in 2-Arylpyrrolidine Series

With a calculated XLogP3 of 2.2 [3], 2-(4-Methylphenyl)pyrrolidine occupies a defined position in the lipophilicity spectrum of 2-arylpyrrolidines. This property is directly relevant for studies examining the relationship between logP and membrane permeability, metabolic stability, or off-target binding. Researchers can systematically compare this compound with 4-fluoro (more polar) or 4-chloro (higher logP) analogs to deconvolute the contribution of para-substituent electronics to overall pharmacokinetic behavior.

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